Indolo[2,1-b]quinazolin-12(6H)-one
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Overview
Description
Indolo[2,1-b]quinazolin-12(6H)-one is a heterocyclic compound that features a fused indole and quinazoline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indolo[2,1-b]quinazolin-12(6H)-one typically involves the condensation of isatin or its derivatives with o-phenylenediamine under acidic conditions. For instance, the reaction can be carried out in glacial acetic acid under microwave irradiation, which significantly reduces the reaction time to a few minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: Indolo[2,1-b]quinazolin-12(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoloquinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Indolo[2,1-b]quinazolin-12(6H)-one primarily involves DNA intercalation. This means the compound inserts itself between the base pairs of the DNA helix, disrupting the processes vital for DNA replication and transcription . This mechanism is responsible for its antiviral and cytotoxic activities.
Comparison with Similar Compounds
Indolo[2,3-b]quinoxaline: Known for its DNA-intercalating properties and potential anticancer activities.
Indolo[2,3-b]quinoline: Exhibits similar biological activities and is used in the synthesis of various bioactive molecules.
Uniqueness: Indolo[2,1-b]quinazolin-12(6H)-one stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
CAS No. |
113001-37-9 |
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Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
6H-indolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C15H10N2O/c18-15-11-6-2-3-7-12(11)16-14-9-10-5-1-4-8-13(10)17(14)15/h1-8H,9H2 |
InChI Key |
OIWPKTNQLIGFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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